molecular formula C12H20N2O2S B2405504 N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide CAS No. 1796952-36-7

N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide

Cat. No. B2405504
CAS RN: 1796952-36-7
M. Wt: 256.36
InChI Key: UACFCVDFYBUQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, commonly referred to as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a critical role in the signaling pathways that regulate immune responses. CP-690,550 was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to other areas of scientific research, including cancer and transplantation.

Mechanism of Action

CP-690,550 is a selective inhibitor of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide, which plays a critical role in the signaling pathways that regulate immune responses. This compound is primarily expressed in immune cells, and its activation leads to the activation of downstream signaling pathways that regulate immune responses. Inhibition of this compound by CP-690,550 prevents the activation of these downstream signaling pathways, leading to a reduction in immune responses.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects. Inhibition of this compound by CP-690,550 leads to a reduction in the production of cytokines, which are signaling molecules that regulate immune responses. This reduction in cytokine production leads to a reduction in inflammation, which is a hallmark of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 for lab experiments is its selectivity for N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide. This selectivity allows for more precise manipulation of immune responses in experimental models. However, one limitation of CP-690,550 is its potential for off-target effects. Inhibition of this compound may also affect other signaling pathways that are not directly related to immune responses, leading to potential side effects.

Future Directions

There are a number of potential future directions for research on CP-690,550. One area of research is in the development of more selective inhibitors of N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide that have fewer off-target effects. Another area of research is in the development of combination therapies that target multiple signaling pathways involved in immune responses. Finally, there is also potential for research on the use of CP-690,550 in non-immune related diseases, such as cancer.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with 3-aminopropanol to form the intermediate 3-(hydroxypropyl)thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-mercapto-1-propanol to form the thioether intermediate, which is subsequently reacted with 4-bromobutyric acid to form the final product, CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases. N-(3-cyanothiolan-3-yl)-4-(propan-2-yloxy)butanamide plays a critical role in the signaling pathways that regulate immune responses, and inhibitors of this compound have been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
In addition to its potential applications in autoimmune diseases, CP-690,550 has also been studied for its potential applications in cancer and transplantation. This compound is expressed in a variety of cancer cells, and inhibitors of this compound have been shown to be effective in inhibiting the growth of cancer cells. CP-690,550 has also been shown to be effective in preventing rejection of transplanted organs in animal models.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-propan-2-yloxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-10(2)16-6-3-4-11(15)14-12(8-13)5-7-17-9-12/h10H,3-7,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACFCVDFYBUQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCC(=O)NC1(CCSC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.